![molecular formula C20H20FNO7S2 B2372651 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 896327-24-5](/img/structure/B2372651.png)
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FNO7S2 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide and its derivatives have been investigated extensively in the context of enzyme inhibition, offering potential therapeutic applications. One notable area of research is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Hashimoto et al. (2002) synthesized derivatives showing selective COX-2 inhibition, with the introduction of a fluorine atom significantly enhancing selectivity and potency, leading to the identification of compounds in clinical trials for rheumatoid arthritis and acute pain treatment (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Cancer Research and HIF-1 Pathway Inhibition
In cancer research, derivatives have been found to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival under hypoxic conditions. Mun et al. (2012) explored the structure-activity relationships of such compounds, demonstrating their potential as cancer therapeutics through the inhibition of HIF-1 activated transcription (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Chemical Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives have been a significant focus, providing insights into their structural and electronic properties. Murthy et al. (2018) synthesized a new sulfonamide molecule, highlighting its potential for interaction with proteins through molecular dynamics simulations (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Material Science and Polymer Functionalization
The derivatives have also been utilized in material science, particularly in the functionalization of polymeric materials. Hori et al. (2011) synthesized poly(N-tosyl-ethylene imine-alt-ethylene sulfide) for potential applications in modifying polymer surfaces, demonstrating the versatility of sulfonamide derivatives in material science applications (Hori, Pei, Kumagai, & Sasanuma, 2011).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-27-17-10-9-16(12-19(17)28-2)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)15-7-5-14(21)6-8-15/h3-12,20,22H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSDWGDILSVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide |
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